molecular formula C7H2F12 B1581391 1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene CAS No. 25190-89-0

1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene

Cat. No.: B1581391
CAS No.: 25190-89-0
M. Wt: 314.07 g/mol
InChI Key: XHGMOUXCWNPJHF-UHFFFAOYSA-N
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Description

1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene is a fluoropolymer known for its exceptional chemical resistance, thermal stability, and low friction properties. This compound is widely used in various industrial applications due to its unique characteristics.

Properties

CAS No.

25190-89-0

Molecular Formula

C7H2F12

Molecular Weight

314.07 g/mol

IUPAC Name

1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene

InChI

InChI=1S/C3F6.C2F4.C2H2F2/c4-1(2(5)6)3(7,8)9;3-1(4)2(5)6;1-2(3)4/h;;1H2

InChI Key

XHGMOUXCWNPJHF-UHFFFAOYSA-N

SMILES

C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F

Canonical SMILES

C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F

Other CAS No.

25190-89-0

Pictograms

Environmental Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene involves the copolymerization of hexafluoropropylene, vinylidene fluoride, and tetrafluoroethylene. The polymerization process typically occurs under high-pressure conditions in the presence of free radical initiators .

Industrial Production Methods

Industrial production of this polymer involves emulsion polymerization techniques, where the monomers are dispersed in an aqueous medium with surfactants to stabilize the emulsion. The polymerization is initiated by adding a water-soluble initiator, and the reaction is carried out at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the polymer .

Major Products Formed

The major products formed from these reactions are modified fluoropolymers with enhanced properties, such as increased hydrophilicity or improved adhesion to other materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this polymer is primarily based on its chemical structure, which provides exceptional resistance to chemical attack and thermal degradation. The presence of fluorine atoms in the polymer backbone enhances its stability and reduces its reactivity with other substances .

Comparison with Similar Compounds

Similar Compounds

    Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high thermal stability.

    Polyvinylidene fluoride (PVDF): Noted for its piezoelectric properties and chemical resistance.

    Fluoroethylene propylene (FEP): Offers a combination of chemical resistance and flexibility.

Uniqueness

1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene stands out due to its unique combination of properties, including high thermal stability, chemical resistance, and low friction. These characteristics make it suitable for specialized applications where other fluoropolymers may not perform as effectively .

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